

# Tradipitant Shows Promise in Mitigating Motion Sickness: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



A meta-analysis of recent clinical trials suggests that the neurokinin-1 (NK1) receptor antagonist, **Tradipitant**, is a promising and effective treatment for the prevention of motion sickness, particularly in reducing the incidence of vomiting. This comparison guide provides a detailed overview of **Tradipitant**'s efficacy, its mechanism of action, and a comparative analysis with established motion sickness treatments, scopolamine and dimenhydrinate, based on available clinical data.

#### **Executive Summary**

Motion sickness remains a prevalent and disruptive condition for many individuals. While current treatments like scopolamine and dimenhydrinate are widely used, they often come with undesirable side effects such as drowsiness and dry mouth[1][2]. **Tradipitant**, a novel NK1 receptor antagonist, offers a targeted approach to managing motion sickness by blocking the action of substance P in the brain's emetic pathways[1][3]. Clinical trial data demonstrates **Tradipitant**'s significant efficacy in preventing vomiting associated with motion sickness, positioning it as a potentially valuable alternative with a favorable side-effect profile.

## Efficacy of Tradipitant: A Review of Clinical Trial Data

Multiple clinical studies, including Phase II and Phase III trials, have investigated the efficacy of **Tradipitant** in preventing motion sickness in adults. The primary endpoint in these studies was typically the incidence of vomiting during exposure to motion, such as sea travel.



#### **Key Clinical Trial Findings:**

A significant Phase III study, the Motion Syros trial, demonstrated that both 170 mg and 85 mg doses of **Tradipitant** were significantly more effective than placebo in preventing vomiting[4][5]. In this multicenter, randomized, double-blind, placebo-controlled study, 365 participants with a history of motion sickness were exposed to varied sea conditions[4][5]. The incidence of vomiting was 18.3% for the 170 mg group and 19.5% for the 85 mg group, compared to 44.3% for the placebo group (p < 0.0001 for both doses)[4][5].

Another Phase III trial, the Motion Serifos study, involving 316 participants, reported a vomiting incidence of 10.4% for the 170 mg dose and 18.3% for the 85 mg dose, compared to 37.7% for the placebo group[6][7][8]. This study also highlighted a significant reduction in the incidence of severe nausea and vomiting for the combined **Tradipitant** arms (13.3%) versus the placebo arm (33%)[6][8].

The earlier Phase II Motion Sifnos study, with 126 participants, also showed a significantly lower incidence of vomiting with **Tradipitant** (17.5%) compared to placebo (39.7%)[2][9]. Notably, in rough sea conditions, the difference was even more pronounced, with a vomiting incidence of 15.8% for **Tradipitant** versus 72.2% for placebo[2][9].

Table 1: Summary of **Tradipitant** Efficacy in Preventing Vomiting in Motion Sickness Clinical Trials



| Clinical Trial                             | Tradipitant<br>Dose | Incidence of<br>Vomiting<br>(Tradipitant) | Incidence of<br>Vomiting<br>(Placebo) | p-value  |
|--------------------------------------------|---------------------|-------------------------------------------|---------------------------------------|----------|
| Motion Syros<br>(Phase III)[4][5]          | 170 mg              | 18.3%                                     | 44.3%                                 | < 0.0001 |
| 85 mg                                      | 19.5%               | 44.3%                                     | < 0.0001                              |          |
| Motion Serifos<br>(Phase III)[6][7]<br>[8] | 170 mg              | 10.4%                                     | 37.7%                                 | < 0.0001 |
| 85 mg                                      | 18.3%               | 37.7%                                     | 0.0014                                |          |
| Motion Sifnos<br>(Phase II)[2][9]          | 170 mg              | 17.5%                                     | 39.7%                                 | 0.0039   |

## **Comparative Analysis with Alternative Treatments**

While direct head-to-head trials between **Tradipitant** and other motion sickness medications are not yet available, a comparison of their efficacy against placebo provides valuable insights. Scopolamine and dimenhydrinate are the most common over-the-counter and prescription treatments for motion sickness.

#### Scopolamine

Scopolamine is an anticholinergic medication that is effective in preventing motion sickness[1]. A meta-analysis of 20 studies with 753 participants concluded that scopolamine significantly reduces nausea compared to placebo[10][11]. One study found that transdermal scopolamine reduced the incidence of motion sickness to 16%, compared to 59% with placebo[3][12].

#### **Dimenhydrinate**

Dimenhydrinate, an antihistamine, is also widely used for motion sickness[13]. Clinical studies have shown its effectiveness in preventing motion sickness symptoms[14][15]. In one study, oral dimenhydrinate resulted in a motion sickness incidence of 32%, compared to 59% with placebo[3][12].



Table 2: Comparative Efficacy of Tradipitant, Scopolamine, and Dimenhydrinate vs. Placebo

| Medication     | Mechanism of<br>Action     | Route of<br>Administration  | Efficacy (Incidence of Motion Sickness/Vomi ting vs. Placebo)                                                 | Common Side<br>Effects                                          |
|----------------|----------------------------|-----------------------------|---------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Tradipitant    | NK1 Receptor<br>Antagonist | Oral                        | Significantly lower incidence of vomiting (e.g., 10.4% - 18.3% vs. 37.7% - 44.3% for placebo)[4][5][6] [7][8] | Somnolence, headache (reported more frequently than placebo)[2] |
| Scopolamine    | Anticholinergic            | Transdermal,<br>Oral, Nasal | Reduced incidence of motion sickness (e.g., 16% vs. 59% for placebo) [3][12]                                  | Dry mouth, drowsiness, blurred vision[1] [16]                   |
| Dimenhydrinate | Antihistamine              | Oral, Chewing<br>Gum        | Reduced incidence of motion sickness (e.g., 32% vs. 59% for placebo) [3][12]                                  | Drowsiness, impaired psychomotor performance[2] [17]            |

## **Experimental Protocols**

The clinical trials for **Tradipitant** followed a robust, randomized, double-blind, placebo-controlled design.

• Participant Population: Adult participants with a documented history of motion sickness.



- Intervention: Participants were randomized to receive either **Tradipitant** (at varying doses, typically 170 mg or 85 mg) or a matching placebo before exposure to motion.
- Exposure: Participants were subjected to real-world motion stimuli, primarily boat trips on open water under varying sea conditions[4][5][6][7].
- Primary Endpoint: The primary measure of efficacy was the incidence of vomiting during the motion exposure period[4][5].
- Secondary Endpoints: These often included assessments of nausea severity using scales like the Motion Sickness Severity Scale (MSSS), and the incidence of severe nausea and vomiting[9][18].
- Data Collection: Symptoms were typically recorded by participants in diaries or through questionnaires at regular intervals during the exposure period[5].

### **Mechanism of Action: The NK1 Receptor Pathway**

**Tradipitant** exerts its antiemetic effects by selectively blocking the neurokinin-1 (NK1) receptor. The NK1 receptor is a key component of the emetic reflex pathway in the brainstem. Substance P, a neuropeptide, is the natural ligand for the NK1 receptor. During motion sickness, sensory mismatch signals lead to the release of substance P, which then binds to NK1 receptors in areas of the brain that control nausea and vomiting, such as the nucleus tractus solitarius and the area postrema. By antagonizing the NK1 receptor, **Tradipitant** prevents substance P from binding and initiating the downstream signaling cascade that leads to the sensation of nausea and the act of vomiting.





Click to download full resolution via product page

**Tradipitant**'s blockade of the NK1 receptor pathway.

#### Conclusion

The available evidence from multiple clinical trials strongly supports the efficacy of **Tradipitant** in the prevention of motion sickness-induced vomiting. Its novel mechanism of action as an NK1 receptor antagonist offers a targeted approach with the potential for a more favorable side-effect profile compared to existing treatments like scopolamine and dimenhydrinate. While direct comparative studies are needed to definitively establish its relative efficacy, **Tradipitant** represents a significant advancement in the therapeutic landscape for motion sickness and holds the promise of a well-tolerated and effective option for individuals susceptible to this condition. The U.S. Food and Drug Administration (FDA) has not approved a new medication for motion sickness in over four decades, with the last being scopolamine in 1979[4][6][7]. The development of **Tradipitant** could address this long-standing unmet medical need.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative





- 1. Motion Syros: tradipitant effective in the treatment of motion sickness; a multicenter, randomized, double-blind, placebo-controlled study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tradipitant in the Treatment of Motion Sickness: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nebulized Scopolamine for Motion Sickness · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Results from a phase III study of tradipitant in motion sickness Medthority [medthority.com]
- 5. Motion Syros: tradipitant effective in the treatment of motion sickness; a multicenter, randomized, double-blind, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tradipitant Prevents Vomiting in Individuals with Motion Sickness, claims Phase III study [medicaldialogues.in]
- 7. Vanda Pharmaceuticals Reports Positive Results from a Second Phase III Study of Tradipitant in Motion Sickness [prnewswire.com]
- 8. Tradipitant improves symptoms of motion sickness Medical Conferences [conferences.medicom-publishers.com]
- 9. Tradipitant Effective in Preventing Motion Sickness Vanda Pharmaceuticals Inc. [vandapharmaceuticalsinc.gcs-web.com]
- 10. researchgate.net [researchgate.net]
- 11. Scopolamine for patients with motion sickness: a systematic review and meta-analysis with trial sequential analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tradipitant for Motion Sickness · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. Nutritional and Behavioral Countermeasures as Medication Approaches to Relieve Motion Sickness: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A randomised, placebo-controlled study comparing two formulations of dimenhydrinate with respect to efficacy in motion sickness and sedation PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Transdermal scopolamine in the prevention of motion sickness at sea PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Motion Syros: tradipitant effective in the treatment of motion sickness; a multicenter, randomized, double-blind, placebo-controlled study [frontiersin.org]



 To cite this document: BenchChem. [Tradipitant Shows Promise in Mitigating Motion Sickness: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681352#meta-analysis-of-tradipitant-s-efficacy-in-motion-sickness-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com